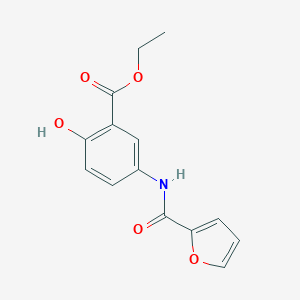
ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furoylamino group attached to a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate typically involves the esterification of 5-(2-furoylamino)-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The furoylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed:
Oxidation: 5-(2-furoylamino)-2-oxobenzoic acid.
Reduction: Ethyl 5-(2-amino)-2-hydroxybenzoate.
Substitution: 5-(2-furoylamino)-2-hydroxybenzoic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furoylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxybenzoate moiety can interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate: This compound has a thiophene ring instead of a benzoate moiety, leading to different chemical and biological properties.
Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate: The presence of an acetyl group and a thiophene ring distinguishes it from this compound.
Ethyl 2-(2-furoylamino)-4-methyl-5-(3-trifluoromethylanilino)carbonyl-3-thiophenecarboxylate: This compound contains additional functional groups that confer unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)10-8-9(5-6-11(10)16)15-13(17)12-4-3-7-20-12/h3-8,16H,2H2,1H3,(H,15,17) |
InChI Key |
JQQRQWWXZJSQQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CO2)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-ethoxyphenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B309134.png)
![N-(2-chlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B309135.png)
![Methyl 3-methoxy-4-[(4-methoxybenzoyl)oxy]benzoate](/img/structure/B309136.png)
![4-methoxy-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309140.png)
![4-chloro-N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B309142.png)
![4-chloro-3-[(4-methoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309144.png)
![Methyl 2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B309146.png)
![N-(2-ethoxyphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B309147.png)
![N-(2-chlorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B309150.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B309151.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B309152.png)
![Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B309153.png)
![4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309156.png)
![Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
